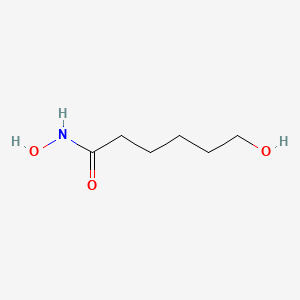

N,6-dihydroxyhexanamide

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

N,6-dihydroxyhexanamide can be synthesized through the reaction of esters with hydroxylamine. This method is preferred due to the absence of protecting group chemistry and the excellent commercial availability of the starting materials . The reaction typically involves the use of mild acidic conditions to facilitate the formation of the hydroxamic acid functional group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,6-dihydroxyhexanamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The amide group can be reduced to form amines.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides and halides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of ethers or halogenated compounds.

Scientific Research Applications

Based on the search results, there is no direct information available regarding the applications of the compound "N,6-dihydroxyhexanamide." However, the search results do provide information on hydroxamic acids, of which this compound may be an example. Here's what can be gathered:

Hydroxamic Acids in General

- Hydroxamic acids (HA) can form stable complexes with metal ions, leading to hydroxamates with high complexation constants . They are important in natural iron metabolism .

- Hydroxamic acid moieties can be introduced into synthetic polymers using 1,4,2-dioxazoles linked to a hydroxyl group .

- Hydroxamic acids can be used to create HA-based monomers and polymers, such as protected HA-functional initiators or novel HA-based monomers like epoxides or methacrylates .

- Hydroxamic acid functional polymers are proposed as an oxidatively stable alternative to catechol-based systems .

Specific Applications and Research Directions

- Biomedical Applications and Surface Coating: Water-soluble hydroxamic acid functional poly(ethylene glycol) (HA-PEG) is being explored for biomedical applications and surface coating .

- Iron Chelation: Hydroxamic acids can be used for the therapy of iron overload diseases and have been investigated as potent Zr(IV) chelators for PET imaging .

- Polyether Modification: Hydroxamic acids can be introduced into polyethers like poly(ethylene glycol), polypropylene glycol, and polyglycerol to combine the chelating properties of hydroxamic acids with biocompatible, water-soluble polymers .

- Metal Surface Coating: HA-PEGs can coat various metal surfaces and enable the solubilization of FeOx nanoparticles .

Mechanism of Action

The mechanism of action of N,6-dihydroxyhexanamide involves its ability to chelate metal ions. This chelation disrupts the normal function of metalloproteases, leading to inhibition of their activity. The compound targets the active site of these enzymes, binding to the metal ion and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

- N-hydroxy-4-(2-hydroxyethoxy)benzamide

- N-hydroxy-4-(hydroxymethyl)benzamide

- 5-(5,5-dimethyl-1,4,2-dioxazol-3-yl)pentan-1-ol

Uniqueness

N,6-dihydroxyhexanamide is unique due to its specific structure, which allows for the formation of stable metal complexes. This property makes it particularly valuable in applications requiring strong and stable metal chelation .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for N,6-dihydroxyhexanamide, and how can yield be maximized?

- Methodology : The compound is synthesized via a modified Hauser and Renfrow method. A 1:1 molar ratio of 3-caprolactone to hydroxylamine hydrochloride (H₂NOH·HCl) is used, with KOH as the neutralizing agent in methanol. The reaction proceeds at room temperature for 90 minutes. Acidification to pH 4 with HCl followed by vacuum evaporation and recrystallization from tetrahydrofuran (THF) yields 51% purity. To optimize yield, consider adjusting stoichiometry (e.g., increasing hydroxylamine equivalents) or extending reaction time while monitoring pH stability .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Recrystallization from THF at −20 °C for 72 hours is the primary method. For impurities (e.g., unreacted starting materials), column chromatography using silica gel with a polar solvent system (e.g., ethyl acetate/methanol) can enhance purity. Centrifugation post-recrystallization may further remove residual solvents .

Q. Which analytical methods are recommended for structural confirmation and purity assessment?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify hydroxyl and amide proton environments.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (C₆H₁₃NO₃).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–230 nm) to assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers address low yield and by-product formation during synthesis?

- Methodology : Low yield (51%) may stem from incomplete lactone ring opening or side reactions. Strategies include:

- Temperature Control : Conduct the reaction under nitrogen at 0–5 °C to minimize oxidation.

- Catalytic Additives : Use catalytic DMAP (4-dimethylaminopyridine) to accelerate nucleophilic attack by hydroxylamine.

- By-Product Analysis : LC-MS or TLC to identify intermediates (e.g., cyclic by-products) and adjust reaction stoichiometry accordingly .

Q. What experimental protocols ensure stability of this compound under varying pH and temperature conditions?

- Methodology :

- pH Stability : Dissolve the compound in buffered solutions (pH 4–8) and monitor degradation via UV-Vis spectroscopy over 24–72 hours.

- Thermal Stability : Thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition temperatures. Store lyophilized samples at −80 °C in amber vials to prevent hydrolytic cleavage of the amide bond .

Q. How can the chelating properties of this compound be exploited in biomimetic material design?

- Methodology : The hydroxyl and amide groups enable metal coordination (e.g., Fe³⁺, Cu²⁺).

- Spectroscopic Titration : UV-Vis or fluorescence quenching assays to determine binding constants (Kd) with target metal ions.

- Material Synthesis : Incorporate the compound into hydrogels or polymer matrices via free radical polymerization, followed by SEM/EDX to assess metal distribution .

Q. Data Contradiction and Troubleshooting

Q. How should researchers resolve discrepancies in reported solubility profiles of this compound?

- Methodology : Solubility variations may arise from crystallinity differences.

- Solvent Screening : Test solubility in DMSO, THF, and aqueous buffers using dynamic light scattering (DLS) to detect aggregation.

- Powder X-ray Diffraction (PXRD) : Compare crystallinity of batches; amorphous forms typically exhibit higher solubility .

Q. What strategies validate biological activity claims for this compound in cell-based assays?

- Methodology :

- Dose-Response Curves : Test cytotoxicity (MTT assay) and target engagement (e.g., enzyme inhibition) across 1–100 µM.

- Control Experiments : Use hydroxylamine and caprolactone derivatives to rule out nonspecific effects.

- Metabolic Stability : Incubate with liver microsomes to assess degradation rates, ensuring observed activity is compound-specific .

Properties

IUPAC Name |

N,6-dihydroxyhexanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c8-5-3-1-2-4-6(9)7-10/h8,10H,1-5H2,(H,7,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGSDRFWPIAUPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NO)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60707063 | |

| Record name | N,6-Dihydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34092-86-9 | |

| Record name | N,6-Dihydroxyhexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60707063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.